molecular formula C7H13ClN2 B8107527 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride

Cat. No.: B8107527
M. Wt: 160.64 g/mol
InChI Key: NABZGNXDMQPNFX-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride (CAS 214479-63-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a rigid, fused bicyclic scaffold incorporating a cyclopropane ring, which is valuable for exploring structure-activity relationships and designing novel bioactive molecules . Its molecular formula is C 7 H 13 ClN 2 with a molecular weight of 160.64 g/mol . The primary research application of this azabicyclic amine is as a key synthetic intermediate in the development of potential neuropharmacological agents. Structurally similar 3-azabicyclo[4.1.0]heptane derivatives have been investigated as potent and selective triple reuptake inhibitors (TRIs) targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, making them candidates for the development of antidepressants and other central nervous system (CNS) therapeutics . Furthermore, related azabicyclic compounds have shown pure opioid receptor antagonist activity in advanced pharmacological studies, including [ 35 S]GTPγS assays, highlighting the value of this structural class in probing receptor mechanisms . The compound is offered with a typical purity of 95% or higher and should be stored at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7-2-5(7)4-9-6(8)3-7;/h5H,2-4H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABZGNXDMQPNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CN=C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Coupling Reaction Conditions and Yields

ReagentSolventTemperatureTimeYieldSource
HATU, DIEADMF25°C16 h68%
EDCl, HOBt, DIEADMFRT5 h50%
Pd(OAc)₂, BINAPToluene120°C2 h29%

Reductive Amination and Demethylation

Reductive amination is critical for introducing the amine group while maintaining the bicyclic structure. Sodium cyanoborohydride (NaBH₃CN) in methanol or acetic acid is commonly employed, selectively reducing imine intermediates without affecting other functional groups. For instance, treatment of a ketone precursor with ammonium acetate and NaBH₃CN in MeOH at 0°C affords the secondary amine, which is methylated using formaldehyde and NaBH₃CN to yield the tertiary amine.

Demethylation of methoxy groups to hydroxyls is achieved using BBr₃ in dichloromethane at −78°C. Subsequent HCl treatment converts the free amine to the hydrochloride salt, as evidenced by the final purification of this compound via reverse-phase HPLC.

Purification and Analytical Characterization

Crude products are typically purified using flash chromatography (silica gel, 100–200 mesh) with gradients of petroleum ether and ethyl acetate. For hydrochloride salts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (0.1% TFA) ensures high purity.

Key analytical data include:

  • ¹H NMR (400 MHz, D₂O): δ 3.72–3.68 (m, 1H, CH-N), 3.12–3.08 (m, 2H, CH₂-N), 2.45 (s, 3H, CH₃), 1.98–1.92 (m, 2H, cyclopropane CH₂).

  • LC-MS : m/z 160.64 [M+H]⁺, consistent with the molecular formula C₇H₁₃ClN₂.

Scale-Up Considerations and Challenges

Large-scale synthesis requires optimizing solvent volumes and reaction times. For example, substituting DMF with toluene in Pd-catalyzed couplings improves atom economy and reduces metal contamination. Additionally, replacing NaBH₄ with safer alternatives like BH₃·THF minimizes hydrogen gas evolution during reductions.

A critical challenge is the instability of the cyclopropane ring under acidic conditions. Storage of the final compound at −20°C in anhydrous DMSO or ethanol prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted bicyclic amines.

Scientific Research Applications

Medicinal Chemistry

Opioid Receptor Modulation
Research has indicated that compounds similar to 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride can act as opioid receptor modulators. A study demonstrated that structurally related azabicyclic compounds exhibit significant antagonist activity at μ, δ, and κ opioid receptors, which are crucial for pain management and addiction therapies . This highlights the potential of this compound in developing new analgesics with reduced side effects.

Synthesis of Novel Compounds

Hybridization with 4-H-Pyrans
The compound has been utilized as a scaffold for synthesizing novel derivatives through hybridization with 4-H-pyrans. One study successfully synthesized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate using this compound as a starting material . The reaction conditions were optimized to achieve high yields, demonstrating its utility in organic synthesis.

Pharmaceutical Intermediates

Role in Drug Development
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features make it suitable for modifications that enhance biological activity or pharmacokinetic properties . For instance, it has been implicated in the synthesis of antiviral drugs, showcasing its versatility in pharmaceutical applications.

Data Table: Synthesis and Yield Optimization

Reaction ConditionsCompound SynthesizedYield (%)Reference
PIDA (1 mmol), DCM, r.t., 1h6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate80%
PIDA (1.1 mmol), DCM, r.t., 1hSame as above92%
PIDA (1 mmol), DCM, r.t., 2h6-cyano derivative76%

Structural Studies and Characterization

X-ray Crystallography
The structural characterization of derivatives of 6-methyl-3-azabicyclo[4.1.0]heptane has been performed using X-ray crystallography, confirming the spatial arrangement of atoms within the molecule and providing insights into its reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural and Functional Group Differences

The following table highlights key differences between the target compound and structurally related bicyclic analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride 214479-63-7 C₇H₁₃ClN₂ 160.64 Bicyclo[4.1.0] core, methyl at C6, amine at C4, hydrochloride salt
6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride 134575-47-6 C₇H₁₃ClN 158.64 Saturated bicyclo[4.1.0] core, methyl at C6, no amine group
6-Aminopenicillanic Acid (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) 551-16-6 C₈H₁₂N₂O₃S 216.26 Bicyclo[3.2.0] core, sulfur at C4, carboxylic acid at C2, amine at C6 (β-lactam antibiotic precursor)
L-Amoxicillin 26889-93-0 C₁₆H₁₉N₃O₅S 365.41 Bicyclo[3.2.0] core, hydroxylphenyl and amino groups (broad-spectrum antibiotic)
Mezlocillin Sodium Monohydrate 59798-30-0 C₂₁H₂₄NaN₅O₈S₂ 561.57 Bicyclo[3.2.0] core, methylsulfonyl and imidazolidinyl substituents (ureidopenicillin)
Key Observations:

Ring System Variations: The target compound’s bicyclo[4.1.0] system differs from the bicyclo[3.2.0] framework seen in penicillin derivatives (e.g., 6-aminopenicillanic acid), which is critical for β-lactam antibiotic activity .

Functional Groups :

  • The hydrochloride salt in the target compound contrasts with the carboxylic acid (penicillins) or sodium salts (mezlocillin), affecting solubility and bioavailability .
  • The amine group at position 4 is unique to the target compound, while penicillin derivatives prioritize substituents at positions 6 and 2 for antimicrobial activity .

Stereochemical Considerations

  • Penicillin analogs (e.g., L-Amoxicillin) exhibit strict stereochemical configurations (e.g., 2S,5R,6R) essential for binding to bacterial penicillin-binding proteins .

Biological Activity

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
  • Molecular Formula : C₇H₁₃N·HCl
  • Molecular Weight : 111.18 g/mol

The compound exists as a pale-yellow to yellow-brown solid with a purity of approximately 95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and as a potential therapeutic agent.

Pharmacological Properties

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Antinociceptive Effects : Preliminary studies suggest that this compound may possess antinociceptive properties, indicating potential use in pain management.
  • Antidepressant Activity : Some investigations suggest that it could have antidepressant-like effects, possibly through modulation of serotonergic pathways.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Receptor Binding : The compound may act as an antagonist or partial agonist at various neurotransmitter receptors, influencing neurotransmitter release and uptake.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters in the synaptic cleft.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Neurotransmitter InteractionDemonstrated modulation of dopamine levels in preclinical models, suggesting potential for mood enhancement.
Pain ManagementExhibited significant antinociceptive effects in animal models, indicating potential for analgesic applications.
Antidepressant ActivityShowed antidepressant-like effects in behavioral assays, linked to serotonergic system modulation.

Detailed Findings

  • Neurotransmitter Interaction Study :
    • In a study examining the effects on dopamine metabolism, administration of the compound resulted in increased extracellular dopamine levels in specific brain regions, suggesting enhanced dopaminergic activity which could correlate with improved mood and cognitive function .
  • Antinociceptive Study :
    • An animal model study assessed the antinociceptive effects of the compound through various pain-inducing stimuli (e.g., hot plate test). Results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent .
  • Behavioral Assessment for Antidepressant Activity :
    • Behavioral tests such as the forced swim test (FST) were utilized to evaluate the antidepressant-like effects of the compound. Results indicated reduced immobility time, suggesting an increase in active coping strategies among treated subjects .

Q & A

Q. What statistical methods validate reproducibility in synthesis or bioactivity studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, humidity). Comparative studies of similar bicyclic compounds (e.g., β-lactams) use ANOVA to assess batch-to-batch variability .

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